[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone
Description
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is a heterocyclic compound featuring a substituted isoxazole core linked to a pyrrolidinyl group via a methanone bridge. The isoxazole ring is substituted at the 3-position with a 2-chloro-6-fluorophenyl group and at the 5-position with a methyl group, while the 4-position is functionalized as a carbonyl group connected to a pyrrolidine moiety.
For instance, the piperidinyl analog (CAS 288317-51-1) has a molecular formula of C₁₆H₁₆ClFN₂O₂ and a molar mass of 322.76 g/mol . The substitution pattern on the methanone group (pyrrolidinyl vs. piperidinyl/piperazinyl) critically influences physicochemical and pharmacological properties, as discussed below.
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9-12(15(20)19-7-2-3-8-19)14(18-21-9)13-10(16)5-4-6-11(13)17/h4-6H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLQFSAXRLNXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone typically involves the reaction of 2-chloro-6-fluorophenol with 5-methylisoxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of parameters such as temperature, pressure, and pH to ensure consistent product quality. The compound is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Piperazinyl Derivatives : The addition of aromatic groups (e.g., ethoxyphenyl or phenyl in ) introduces hydrogen-bonding or π-stacking interactions, which could enhance target binding in enzyme or receptor contexts.
Functional Group Modifications
- Carboxamide Derivative (CAS 4415-11-6): Replaces the methanone group with a carboxamide (-CONH₂), increasing polarity and hydrogen-bonding capacity. This modification may reduce metabolic stability but improve aqueous solubility .
- Methyl Carboxylate (CAS 4415-09-2): Substitutes the methanone with a methyl ester (-COOCH₃), likely altering pharmacokinetics (e.g., hydrolysis to carboxylic acid in vivo) .
Biological Activity
The compound 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone can be represented as follows:
- IUPAC Name : 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone
- Molecular Formula : C17H18ClF N2O2
- Molecular Weight : 324.79 g/mol
- CAS Number : 5250-39-5
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported as low as 6.25 µg/mL for certain bacterial strains .
- Anticancer Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. Notably, it induces apoptosis and cell cycle arrest in the G2/M phase, suggesting a mechanism involving the up-regulation of p21 expression .
The mechanisms through which 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : By affecting cell cycle regulatory proteins, the compound can halt the progression of cells through critical checkpoints, particularly at the G2/M phase .
Antimicrobial Efficacy
A study conducted on various derivatives of isoxazole compounds revealed that 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone exhibited potent antibacterial activity. The following table summarizes its antimicrobial efficacy against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 0.625 |
Anticancer Activity
In vitro studies on cancer cell lines have shown varying degrees of sensitivity to the compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 39 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 48 | Cell cycle arrest at G2/M phase |
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone?
The synthesis typically involves multi-step reactions:
Isoxazole Ring Formation : Cyclization of a chalcone precursor with p-hydrazinobenzenesulfonamide hydrochloride in ethanol under acidic conditions (glacial acetic acid) .
Piperazine/Pyrrolidine Coupling : Nucleophilic substitution or coupling reactions to attach the pyrrolidine moiety.
Halogenation : Electrophilic substitution to introduce chloro and fluoro groups.
Key Analytical Tools :
Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : ¹H NMR (200–400 MHz) in CDCl₃ to resolve aromatic protons (δ 7.00–7.90 ppm) and methyl groups (δ 2.30 ppm) .
- X-ray Crystallography : Use SHELXL for refinement, particularly for resolving high-resolution or twinned data. SHELXS/SHELXD can assist in phase determination .
- IR Spectroscopy : Peaks at ~1620 cm⁻¹ (C=O) and ~1251 cm⁻¹ (N–O) confirm functional groups .
Q. How can researchers assess the compound’s purity and stability under varying conditions?
- HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water gradients.
- Stability Studies : Accelerated degradation tests (40°C/75% RH) over 4 weeks to monitor hydrolytic or oxidative decomposition.
- Mass Spectrometry : High-resolution MS (HRMS) to detect impurities (<0.1%) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., anticancer vs. neuropharmacological effects) be resolved?
- Mechanistic Studies :
- Dose-Response Analysis : Establish EC₅₀ values to differentiate therapeutic vs. toxic thresholds.
Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors to enhance mixing and heat transfer .
- Catalytic Optimization : Use Pd/C or CuI for coupling steps to reduce side reactions.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to serotonin transporters or kinases.
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
- QSAR Modeling : Correlate structural features (e.g., halogen substituents) with bioactivity .
Data Contradiction Analysis
Q. Discrepancies in reported melting points or solubility: How to validate experimental reproducibility?
- Inter-Lab Validation : Collaborate with independent labs using standardized protocols (e.g., USP guidelines).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting points.
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO for comparison .
Q. Conflicting biological activity data across studies: What factors contribute to variability?
- Cell Line Heterogeneity : Test across multiple cell lines (e.g., MCF-7 vs. HeLa) .
- Assay Conditions : Standardize incubation time (24–48 hrs) and serum concentration (10% FBS).
- Metabolic Stability : Evaluate cytochrome P450 interactions to identify species-specific effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
